molecular formula C14H12N2O5S B7519628 4-(Benzamidosulfamoyl)benzoic acid

4-(Benzamidosulfamoyl)benzoic acid

Cat. No. B7519628
M. Wt: 320.32 g/mol
InChI Key: ZXQXEHDZFFHMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzamidosulfamoyl)benzoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as N-(4-aminobenzenesulfonyl)-4-aminobenzoic acid or PASB.

Mechanism of Action

The mechanism of action of 4-(Benzamidosulfamoyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-(Benzamidosulfamoyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Benzamidosulfamoyl)benzoic acid in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving healthy cells unharmed. However, one of the limitations of using this compound is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for research on 4-(Benzamidosulfamoyl)benzoic acid. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-(Benzamidosulfamoyl)benzoic acid can be achieved through a variety of methods, including the reaction of 4-aminobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base. Another method involves the reaction of 4-aminobenzoic acid with sulfanilamide in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

4-(Benzamidosulfamoyl)benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-(benzamidosulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-13(10-4-2-1-3-5-10)15-16-22(20,21)12-8-6-11(7-9-12)14(18)19/h1-9,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXEHDZFFHMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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